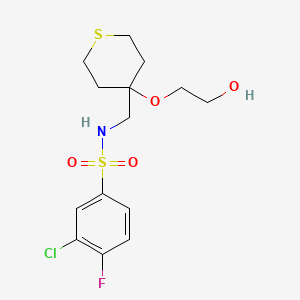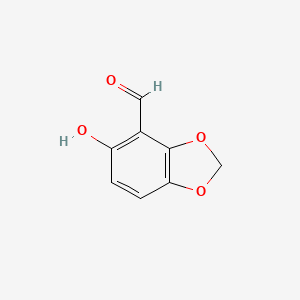
5-Hydroxy-1,3-benzodioxole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,3-benzodioxole-4-carbaldehyde, also known as 1,3-Benzodioxole-4-carboxaldehyde, is a synthetic organic compound with the molecular formula C8H6O4 . It is a member of benzodioxoles and an arenecarbaldehyde .
Synthesis Analysis
The synthesis of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde can be achieved from 5-(methoxymethoxy)-2h-1,3-benzodioxole-4-carbaldehyde . More detailed synthesis methods and procedures might be found in specific chemical literature or patents.
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .
Physical And Chemical Properties Analysis
The predicted physical and chemical properties of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde include a boiling point of 296.8±40.0 °C, a density of 1.500±0.06 g/cm3, and a pKa of 8.30±0.20 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde and its derivatives has been a subject of interest in various studies. For example, Li Zhang, Songqing Wang, and Xuan Yu (2007) synthesized a compound closely related to 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde, exploring its structural properties (Li Zhang, Songqing Wang, & Xuan Yu, 2007).
Potential in Medicinal Chemistry
- The compound and its analogs have been investigated for their potential in medicinal chemistry. For instance, Sayanti Gupta et al. (2016) explored eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, evaluating their anticancer, DNA binding, and antibacterial properties (Sayanti Gupta et al., 2016).
Applications in Organic Synthesis
- The compound has been used in various organic synthesis processes. For example, the synthesis of novel herbicides like Pyribenzoxim involves the use of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde derivatives, as described by Chen Huan-you (2011) (Chen Huan-you, 2011).
Photopolymerization Initiators
- The derivatives of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde have been explored as photopolymerization initiators. Volkan Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative of naphthodioxinone to examine its efficiency as a photoinitiator for free radical polymerization (Volkan Kumbaraci et al., 2012).
Chemosensors
- Additionally, 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde derivatives have been used to create chemosensors. A. D. Dubonosov et al. (2008) synthesized crown-containing arylimines from derivatives of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde to study their complexing properties with metal ions, indicating their potential as fluorescent chemosensors (A. D. Dubonosov et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is structurally related to other aromatic aldehydes , and it’s likely that it interacts with similar biological targets
Mode of Action
As an aldehyde, it can undergo various reactions such as the formation of oximes and hydrazones . It can also participate in nucleophilic substitution reactions . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Given its structural similarity to other aromatic aldehydes , it may influence similar biochemical pathways.
Result of Action
Given its structural similarity to other aromatic aldehydes , it may have similar effects.
Propiedades
IUPAC Name |
5-hydroxy-1,3-benzodioxole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYWXYZYYRXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,3-benzodioxole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2511750.png)
![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2511751.png)

![N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2511753.png)
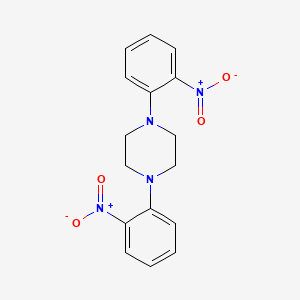
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)

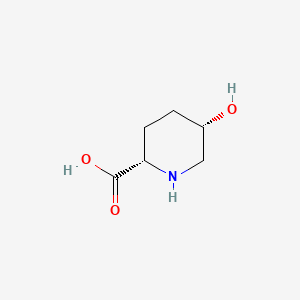
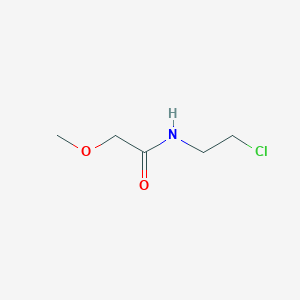
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)

![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
